molecular formula C24H22ClN5O2 B2829549 (4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 1608295-82-4

(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No.: B2829549
CAS No.: 1608295-82-4
M. Wt: 447.92
InChI Key: YLLFCUPDKZRYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This small molecule inhibitor acts by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways. Dysregulated BCR signaling is a key driver in the pathogenesis of various B-cell malignancies and autoimmune disorders. Consequently, this compound holds significant research value for investigating the mechanisms of diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis. Its mechanism mirrors that of therapeutic BTK inhibitors like Ibrutinib and Acalabrutinib , making it an essential chemical probe for preclinical studies. Researchers utilize this inhibitor to explore B-cell activation, proliferation, and survival in cellular assays and animal models, providing critical insights for drug discovery efforts. The compound is offered with high purity and quality, ensuring reliable and reproducible results in a research setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4Z)-4-[(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c1-13(2)30-23-15(10-26-30)8-14(22(25)28-23)9-16-11-29(3)12-18-20(24(31)32)17-6-4-5-7-19(17)27-21(16)18/h4-10,13H,11-12H2,1-3H3,(H,31,32)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFCUPDKZRYAX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C=C3CN(CC4=C(C5=CC=CC=C5N=C34)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)/C=C\3/CN(CC4=C(C5=CC=CC=C5N=C34)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several heterocyclic systems documented in the literature:

  • Thiazolo-pyrimidine derivatives (e.g., compounds 11a and 11b from ): These feature a thiazolo[3,2-a]pyrimidine core substituted with aromatic aldehydes (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene). Unlike the target compound, these lack the benzo-naphthyridine system but share methylidene linkages and nitrile/carbonyl functional groups .
  • Chromeno-pyrimidinones (e.g., compound 4 from ): These incorporate a pyrimidinone ring fused to a chromene system. While structurally distinct, they similarly utilize chlorinated benzylidene groups, which may confer comparable electronic effects .
  • Pyrazolo-pyrazinones (e.g., compounds 13a–e from ): These contain a pyrazolo[3,4-b]pyrazin-5-one core with amino acid-derived substituents.

Physical and Spectroscopic Properties

Key differences in physical properties and spectroscopic signatures are summarized below:

Property Target Compound Compound 11a () Compound 4 ()
Core Structure Benzo[b][1,6]naphthyridine Thiazolo[3,2-a]pyrimidine Chromeno[2,3-d]pyrimidinone
Functional Groups Carboxylic acid, chloro, methyl Nitrile, carbonyl, trimethylbenzylidene Benzamide, chlorophenyl, carbonyl
Melting Point Not reported 243–246°C Not explicitly stated (synthesized via reflux)
IR Peaks (cm⁻¹) Expected: ~3000 (OH), ~1700 (C=O) 2219 (CN), 1719 (C=O) 2220 (CN), 1719 (C=O)
Yield Not reported 68% 57% (for intermediate 12 )

The carboxylic acid group in the target compound distinguishes it from nitrile- or ester-containing analogs, likely enhancing solubility in polar solvents and enabling salt formation .

Key Differentiators

  • Substituent Effects : The 1-propan-2-yl group introduces steric bulk absent in methyl-substituted analogs, which could influence pharmacokinetic properties such as metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare fused pyrazolo-pyridine derivatives like this compound?

  • Methodology : The synthesis of such heterocycles often involves condensation reactions between activated amines (e.g., 2-aminopyridine derivatives) and electrophilic reagents like Appel salts (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride). Key steps include base-catalyzed elimination of HCl, as seen in the formation of stable (dithiazolylidene)pyridinamines .
  • Optimization : Reaction conditions (e.g., choice of base, solvent) significantly impact yields. For example, pyrid-2-yl nitrogen coordination with dithiazole sulfur enhances intermediate stability, facilitating HCl elimination .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Characterization :

  • IR Spectroscopy : Detect functional groups (e.g., CN stretch at ~2220 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • NMR : Analyze aromatic proton environments (e.g., δ 7.29–8.01 ppm for =CH and ArH) and carbon frameworks (e.g., quaternary carbons at ~165–171 ppm for carbonyl groups) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386–403 for related pyrimidine derivatives) and fragmentation patterns .

Q. What solvent systems are effective for purifying such polycyclic compounds?

  • Purification : Use mixed solvents (e.g., acetic anhydride/acetic acid) under reflux, followed by crystallization from DMF/water or ethanol/water. Chromatography (e.g., silica gel, RP-HPLC) with mobile phases like methanol/water/NaH₂PO₄/tetrabutylammonium hydroxide (pH 5.5) is recommended for isolating isomers .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected proton splitting) be resolved for Z/E isomers of this compound?

  • Analysis :

  • Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents. For example, NOE correlations between the methylidene proton (=CH) and pyridyl protons distinguish Z-configuration .
  • Use computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What mechanistic insights explain variable yields in base-catalyzed reactions during synthesis?

  • Mechanistic Study :

  • The acidity of intermediates (e.g., protonated dithiazolium rings) influences HCl elimination rates. Bases like NaOAc enhance deprotonation, but steric hindrance from substituents (e.g., isopropyl groups) may reduce reactivity .
  • Kinetic studies (e.g., monitoring by in-situ IR) can identify rate-limiting steps. For example, yields drop if competing pathways (e.g., dimerization) dominate .

Q. How do electronic effects of substituents (e.g., chloro, methyl) impact the compound's stability under oxidative conditions?

  • Stability Assessment :

  • Cyclic voltammetry (CV) reveals oxidation potentials; electron-withdrawing groups (e.g., Cl) stabilize the HOMO, reducing reactivity.
  • Accelerated degradation studies (e.g., 40°C/75% RH) combined with LC-MS track decomposition products (e.g., hydrolysis of methylidene bonds) .

Q. What strategies mitigate spectral interference when analyzing impurities in HPLC?

  • Method Development :

  • Use orthogonal detection (e.g., UV-Vis at 254 nm + charged aerosol detection) to differentiate co-eluting impurities.
  • Optimize mobile phase pH (e.g., 5.5 ± 0.02) to enhance peak resolution for carboxylic acid derivatives .

Data Contradiction Analysis

Q. Why might observed melting points deviate from literature values for structurally similar compounds?

  • Troubleshooting :

  • Polymorphism: Recrystallize from alternative solvents (e.g., DCM/hexane vs. ethanol) to isolate stable crystalline forms.
  • Impurity Profiling: Compare DSC thermograms and elemental analysis to detect trace solvents or byproducts .

Q. How to resolve discrepancies between theoretical and experimental mass spectra?

  • Validation :

  • Re-analyze isotopic patterns (e.g., Cl isotopes at m/z 35/37) to confirm molecular formulas.
  • Investigate in-source fragmentation (e.g., loss of COOH group) using high-resolution MS (HRMS) .

Methodological Resources

  • Synthesis Protocols : Refer to Koutentis et al. (2011) for dithiazole-pyridine condensations .
  • Chromatography : Follow USP guidelines for mobile phase preparation and system suitability testing .
  • Computational Tools : Use Gaussian or ORCA for DFT-based structural predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.